2-(Thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(Thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17F3N2O2S and its molecular weight is 370.39. The purity is usually 95%.
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Biological Activity
The compound 2-(Thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological assays.
Chemical Structure and Properties
The compound features a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a soluble guanylate cyclase (sGC) activator, which plays a crucial role in vasodilation and other physiological processes . Additionally, the presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the compound's activity across different biological systems:
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 25 μg/mL, indicating potent activity compared to standard antibiotics .
- Cytotoxicity : Cytotoxicity assays revealed that the compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for therapeutic applications .
- Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated effective inhibition of certain kinases and phosphatases, suggesting potential applications in cancer therapy .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also displayed bactericidal activity at higher concentrations. The study concluded that the compound could be a candidate for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In another study focused on cancer cell lines, the compound demonstrated significant growth inhibition in breast cancer cells (MCF-7). The IC50 value was reported at approximately 700 nM, showcasing its potential as an anticancer agent . Further mechanistic studies are warranted to elucidate the pathways involved.
Data Tables
Properties
IUPAC Name |
2-thiophen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-3-4-15(21-11-12)24-13-5-7-22(8-6-13)16(23)10-14-2-1-9-25-14/h1-4,9,11,13H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPAENZQUXYBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.